Lapatinib Ditosylate is the ditosylate salt of lapatinib, a synthetic, orally-active quinazoline with potential antineoplastic activity. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types.
A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
Lapatinib Ditosylate
CAS No.: 388082-77-7
Cat. No.: VC21348528
Molecular Formula: C43H42ClFN4O10S3
Molecular Weight: 925.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 388082-77-7 |
---|---|
Molecular Formula | C43H42ClFN4O10S3 |
Molecular Weight | 925.5 g/mol |
IUPAC Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) |
Standard InChI Key | UWYXLGUQQFPJRI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Appearance | Yellow Solid |
Melting Point | 240-242°C |
Chemical Structure and Properties
Lapatinib ditosylate monohydrate is a member of the 4-anilinoquinazoline class of kinase inhibitors with a complex molecular structure . Its chemical name is N-(3-chloro-4-{[(3-fluorophenyl) methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4-methylbenzenesulfonate) monohydrate . The compound exists as a yellow solid with specific physicochemical characteristics that influence its pharmacological activity and formulation properties.
Property | Value |
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Chemical Formula | C29H26ClFN4O4S·2(C7H8O3S)·H2O |
Molecular Weight | 943.47 |
CAS Number | 388082-78-8 |
Synonyms | Lapatinib ditoluenesulfonate monohydrate, Lapatinib tosilate, Lapatinib tosilate hydrate, Tykerb, Tyverb |
The compound consists of the active lapatinib molecule combined with two tosylate (p-toluenesulfonate) groups and one water molecule, forming the ditosylate monohydrate salt . This specific salt form was selected for pharmaceutical development due to its favorable stability, solubility, and manufacturing characteristics compared to other potential salt formations.
Mechanism of Action
Lapatinib ditosylate functions through a highly specific mechanism targeting key cellular pathways involved in cancer progression . As a dual tyrosine kinase inhibitor, it simultaneously targets human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) . This dual-targeting approach differentiates it from other HER2-directed therapies like trastuzumab.
The compound works by binding to the intracellular phosphorylation domain of these receptors, effectively preventing their autophosphorylation upon ligand binding . This inhibition disrupts downstream signaling pathways critical for cancer cell proliferation, survival, and invasion. By blocking these essential cellular processes, lapatinib ditosylate may slow or halt the growth of cancer cells that overexpress HER2 protein .
Unlike large-molecule antibody therapies that target the extracellular domain of HER2, lapatinib's small-molecule structure allows it to penetrate cells and act on the intracellular domain. This property may provide advantages in certain clinical scenarios, including potential efficacy against tumors that have developed resistance to antibody-based HER2 inhibitors or those with metastasis to the central nervous system.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of lapatinib ditosylate has been well-characterized through numerous clinical studies. When administered at the standard daily dose of 1250 mg, the compound produces steady-state geometric mean Cmax values of 2.43 μg/mL (95% confidence interval: 1.57 to 3.77) and AUC values of 36.2 μg*hr/mL (95% confidence interval: 23.4 to 56) .
Pharmacokinetic Parameter | Value |
---|---|
Standard Daily Dose | 1250 mg |
Steady State Cmax | 2.43 μg/mL (95% CI: 1.57 to 3.77) |
AUC | 36.2 μg*hr/mL (95% CI: 23.4 to 56) |
Time to Peak Concentration | ~3 hours |
Time to Steady State | 6-7 days |
Protein Binding | >99% (albumin and alpha-1 acid glycoprotein) |
Metabolism | Hepatic via CYP3A4 |
Food significantly impacts the bioavailability of lapatinib ditosylate. When administered with low-fat (5% fat, 500 calories) meals, AUC values increase approximately 3-fold, while high-fat (50% fat, 1,000 calories) meals result in approximately 4-fold higher AUC values . Similar increases are observed with Cmax values, which are approximately 2.5-fold and 3-fold higher, respectively, under these conditions.
In the circulatory system, lapatinib is highly protein-bound (>99%), primarily to albumin and alpha-1 acid glycoprotein . In vitro studies indicate that it serves as a substrate for the transporters BCRP (ABCG2) and P-glycoprotein (ABCB1), which may influence its distribution and elimination .
Metabolism occurs primarily through the hepatic CYP3A4 pathway, necessitating dose adjustments in patients with hepatic dysfunction or when co-administered with other CYP3A4 inducers or inhibitors such as certain antibiotics and antiepileptics . Peak serum concentrations typically occur approximately 3 hours post-dose, with steady-state levels achieved after 6-7 days of continuous administration .
Clinical Applications
Lapatinib ditosylate received FDA approval on March 13, 2007, for specific indications in breast cancer treatment . Its approved clinical applications include:
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In combination with capecitabine for the treatment of patients with advanced or metastatic HER2-positive breast cancer whose disease has progressed following prior treatment with an anthracycline, a taxane, and trastuzumab .
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In combination with letrozole for postmenopausal women with hormone receptor-positive and HER2-positive metastatic breast cancer who require hormonal therapy .
Beyond these established indications, lapatinib ditosylate continues to be investigated in various clinical trials exploring additional therapeutic applications. One notable investigation involves its use in combination with radiation therapy for treating locally advanced or locally recurrent breast cancer . In this approach, lapatinib may enhance the tumor-killing effects of radiation by blocking enzymes necessary for cancer cell growth and repair.
The compound's ability to penetrate the blood-brain barrier, albeit to a limited extent, has generated interest in its potential efficacy against brain metastases from HER2-positive breast cancer. This represents an area of significant unmet medical need, as central nervous system progression remains a challenge with many current HER2-targeted therapies.
Efficacy in Clinical Studies
Numerous clinical trials have evaluated the efficacy of lapatinib ditosylate across various breast cancer populations and treatment settings. In dose-escalation studies involving heavily pretreated patients with HER2 and/or HER1 overexpressing metastatic cancers, lapatinib demonstrated clinical activity at doses ranging from 650-1600 mg daily, with optimal therapeutic responses observed between 900-1200 mg daily .
In one pivotal study, four HER2-positive metastatic breast cancer patients who had previously received trastuzumab showed partial responses with a median duration of 5.5 months when treated with lapatinib at 1200 mg daily. Additionally, ten other HER2-positive metastatic breast cancer patients achieved stable disease for more than six months at the same dosage .
Clinical Response | Number of Patients | Duration |
---|---|---|
Partial Response | 4 | Median 5.5 months |
Stable Disease | 10 | >6 months |
The combination of lapatinib with capecitabine has demonstrated superiority to capecitabine alone in time to progression for women with HER2-positive advanced breast cancer that progressed after treatment with regimens including an anthracycline, a taxane, and trastuzumab . This synergistic effect is believed to result from the complementary mechanisms of action between the targeted kinase inhibitor and the cytotoxic agent.
When administered as monotherapy at 1500 mg/day, lapatinib has also shown clinical activity in HER2-positive breast cancer patients, though combination approaches generally yield superior outcomes in this setting . This finding aligns with the broader oncological principle that targeted therapies often achieve maximal benefit when incorporated into rational combination regimens.
Chemical Synthesis
The commercial production of lapatinib ditosylate monohydrate involves a multi-step synthetic pathway requiring precise control of reaction conditions. One documented synthetic route begins with the reaction of 2-aminoethylmethyl sulfone and 5-(4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)quinazolin-6-yl)furan-2-carbaldehyde in a mixture of methanol and dichloromethane at room temperature .
The synthetic process described in the literature comprises three main stages:
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Initial condensation reaction between the starting materials in methanol and dichloromethane at 20°C.
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Subsequent hydrogenation using a palladium catalyst under hydrogen atmosphere in methanol and dichloromethane under inert conditions.
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Final salt formation through treatment with p-toluenesulfonic acid in methanol and dichloromethane .
A specific example of this synthesis achieved a 93% yield with >99% HPLC purity. The procedure involved preparing a suspension of 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde (5 g, 10.6 mmol) in dichloromethane (50 mL), then adding a solution of 2-aminoethylmethylsulfone (3.2 g, 11.7 mmol) in methanol (25 mL) slowly under constant stirring at room temperature .
After reaction completion (2-4 hours), the mixture was charged with 5% Pd-C catalyst (750 mg) and stirred under hydrogen atmosphere using balloon pressure for 12-16 hours. Following filtration through a Celite pad and appropriate workup, the addition of p-toluenesulfonic acid monohydrate yielded the desired lapatinib ditosylate product .
Future Directions and Ongoing Research
Ongoing research continues to explore expanded applications for lapatinib ditosylate and optimize its integration into breast cancer treatment paradigms. Several areas of active investigation include:
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Combination strategies with immunotherapeutic agents to potentially enhance antitumor immune responses.
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Development of biomarkers beyond HER2 expression that might better predict response to lapatinib treatment.
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Evaluation in earlier disease settings, including adjuvant and neoadjuvant treatment contexts.
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Assessment of efficacy in additional HER2-positive tumor types beyond breast cancer.
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Exploration of alternative dosing strategies that might improve the therapeutic window by maintaining efficacy while minimizing adverse effects.
As research advances our understanding of the molecular drivers of cancer and resistance mechanisms, lapatinib ditosylate remains an important component of the therapeutic armamentarium against HER2-driven malignancies, with potential for expanded applications and optimized treatment regimens in the future.
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